Home > Products > Screening Compounds P72117 > Cyclocytidine hydrochloride; Cyclo-C
Cyclocytidine hydrochloride; Cyclo-C -

Cyclocytidine hydrochloride; Cyclo-C

Catalog Number: EVT-1582612
CAS Number:
Molecular Formula: C9H12ClN3O4
Molecular Weight: 261.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ancitabine Hydrochloride is the hydrochloride salt of a cytarabine congener prodrug with antineoplastic activity. Upon administration, ancitabine is slowly hydrolyzed into cytarabine. Subsequently, cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. Cytarabine agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. Compared to cytarabine, a more prolonged, consistent cytarabine-mediated therapeutic effect may be achieved with ancitabine because of the slow hydrolytic conversion of ancitabine to cytarabine.
Source and Classification

Cyclocytidine hydrochloride is derived from cytidine, a naturally occurring nucleoside. It is classified as a nucleoside analog due to its structural similarity to nucleosides, which allows it to interfere with nucleic acid synthesis. The compound has been utilized in research settings to explore its effects on viral DNA synthesis, particularly in relation to hepatitis B virus and other viral pathogens .

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclocytidine hydrochloride can be achieved through several methods, primarily involving the reaction of cytidine derivatives with specific reagents under controlled conditions.

  1. Basic Hydrolysis: Cyclocytidine hydrochloride can be hydrolyzed to arabinofuranosylcytosine under basic conditions, leading to the production of cytarabine, a well-known chemotherapeutic agent .
  2. Glycolysation Reaction: A common method involves the glycolysation reaction between silylated cytosine and acylated sugar halides at elevated temperatures (120-170 °C) to yield various isomers of cytarabine .
  3. Column Chromatography: Purification often employs column chromatography techniques using active charcoal to remove impurities, followed by recrystallization from solvent mixtures such as water and ethanol .

These synthesis methods highlight the complexity and multi-step nature of producing cyclocytidine hydrochloride, which can yield varying results in terms of purity and yield.

Molecular Structure Analysis

Structure and Data

Cyclocytidine hydrochloride possesses a molecular formula of C₉H₁₃ClN₄O₄ and a molecular weight of approximately 248.68 g/mol. Its structure features a pyrimidine ring with hydroxyl groups that contribute to its biological activity.

  • Chemical Structure: The compound consists of a cyclized form of cytidine, which enhances its stability and efficacy as an antiviral agent.
  • Melting Point: The hydrochloride form typically exhibits a melting point range between 196.5 °C and 199.0 °C, indicating its crystalline nature .
Chemical Reactions Analysis

Reactions and Technical Details

Cyclocytidine hydrochloride participates in several important chemical reactions:

  1. Dephosphorylation: In biological systems, cyclocytidine can be converted into cytarabine through phosphorylation, which then integrates into DNA during replication processes.
  2. Inhibition Mechanism: The compound inhibits DNA polymerase activity, crucial for viral replication processes such as those observed in hepatitis B virus infections . This inhibition is significant for therapeutic applications against viral diseases.
Mechanism of Action

Process and Data

The mechanism by which cyclocytidine hydrochloride exerts its effects primarily involves:

  • Inhibition of DNA Polymerase: Cyclocytidine acts by competing with natural deoxycytidine during DNA synthesis. When incorporated into DNA strands, it disrupts normal replication processes.
  • Antiviral Activity: Studies have shown that treatment with cyclocytidine hydrochloride significantly reduces the production of relaxed circular DNA in hepatitis B virus-infected cells by inhibiting the activity of viral polymerases .

This dual action—both competitive inhibition and direct interference with polymerase function—underpins its utility as an antiviral agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Cyclocytidine hydrochloride is soluble in water, which facilitates its application in biological assays.
  • Stability: The compound exhibits stability under acidic conditions but may undergo hydrolysis under basic conditions.
  • Biological Activity: Cyclocytidine has demonstrated potent inhibitory effects against various viruses including herpes simplex virus and cytomegalovirus .

These properties make cyclocytidine hydrochloride a valuable compound in both research and therapeutic contexts.

Applications

Scientific Uses

Cyclocytidine hydrochloride has several notable applications:

  1. Antiviral Research: It has been extensively studied for its effects on hepatitis B virus DNA synthesis, showing promise as an antiviral therapeutic agent .
  2. Cancer Treatment: Historically used in leukemia therapies, cyclocytidine's ability to inhibit DNA synthesis makes it relevant in cancer research, particularly for developing new chemotherapeutic strategies .
  3. Virology Studies: Its mechanism of action provides insights into viral replication processes, aiding in the development of new antiviral drugs.
Historical Context and Discovery of Cyclocytidine Hydrochloride

Early Development of Nucleoside Analogues in Antineoplastic Therapy

The foundation of nucleoside analogues as antineoplastic agents began in the 1950s with the synthesis of cytarabine (ara-C), a deoxycytidine analogue that revolutionized acute leukemia treatment. Cytarabine’s mechanism relied on incorporation into DNA during replication, leading to chain termination. However, its clinical utility was hampered by rapid deamination to inactive uracil derivatives and poor cellular uptake due to high polarity. These limitations spurred research into chemically modified prodrugs with enhanced metabolic stability and bioavailability. Cyclocytidine hydrochloride (Cyclo-C), initially designated NSC 145668 or Ancitabine, emerged from systematic efforts to mask ara-C’s vulnerable N-4 amino group. Its development represented a strategic shift toward bioreversible protection—a concept aiming to optimize pharmacokinetics while retaining intracellular bioactivation [5] [6].

Table 1: Key Nucleoside Analogues in Early Anticancer Development

CompoundYear IntroducedPrimary MechanismLimitations
Cytarabine (ara-C)1960sDNA chain terminationRapid deamination; short plasma half-life
5-Fluorouracil1957Thymidylate synthase inhibitionVariable tumor activation
Cyclocytidine (Cyclo-C)1970sProdrug of ara-C; resistant to deaminasesRequires enzymatic hydrolysis

Isolation and Structural Elucidation of Cyclocytidine Derivatives

Cyclocytidine hydrochloride (O²,2′-cyclocytidine) was first isolated in the early 1970s via intramolecular cyclization of cytidine under acidic conditions. Its structure features a unique 2',2'-anhydro bond between the 2'-hydroxyl group of the ribose ring and the O² position of cytosine, forming a bicyclic [1,3]-oxazino[2,3-c]pyrimidine system. This conformation was confirmed through:

  • X-ray crystallography, revealing a rigid trans-fused ring system with the arabinose moiety locked in a C2'-endo puckering.
  • NMR spectroscopy, showing characteristic downfield shifts for H-1' (δ 6.2 ppm) and H-2' (δ 5.1 ppm) due to deshielding by the anhydro bridge.
  • Mass spectrometry, displaying a molecular ion peak at m/z 225 [M+H]⁺ for the free base and chloride adduction at m/z 261 for the hydrochloride salt [6] [8].

This structure conferred resistance to cytidine deaminase, a key advantage over ara-C. Hydrolysis studies demonstrated that Cyclo-C undergoes pH-dependent ring opening: slow at physiological pH (t₁/₂ ~24 hours) but accelerated in acidic tumor microenvironments or via intracellular esterases, releasing bioactive ara-C [4] [6].

Table 2: Structural and Spectral Characteristics of Cyclocytidine Hydrochloride

PropertyValue/ObservationSignificance
Empirical FormulaC₉H₁₁N₃O₄·HClConfirms hydrochloride salt stoichiometry
Molecular Weight261.66 g/molConsistent with monohydrated form
¹H-NMR (D₂O)δ 6.20 (d, H-1'), 5.10 (t, H-2'), 4.60 (m, H-3')Anhydro bridge-induced shifts
IR Spectrum1740 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N)Validates bicyclic lactone and imine groups
Specific Rotation[α]₂₀ᴰ = -23° (c=2, H₂O)Confirms stereochemical integrity

Evolution of Cyclo-C as a Prodrug Strategy in Oncology

Cyclo-C’s clinical trajectory exemplified the "prodrug principle" in oncology. Early biochemical studies confirmed its conversion to ara-C in vivo, with hepatic and tumor esterases mediating hydrolysis. Crucially, Cyclo-C exhibited:

  • Extended plasma half-life (>8 hours vs. 10 minutes for ara-C) due to deaminase resistance.
  • Enhanced cerebrospinal fluid penetration, enabling activity against central nervous system (CNS) leukemias.
  • Synergy with deaminase inhibitors like tetrahydrouridine, further stabilizing released ara-C [6].

Despite promising Phase II results in pediatric acute myeloid leukemia (AML), Cyclo-C was superseded by next-generation prodrugs like cytarabine ocfosfate due to suboptimal hydrolysis kinetics. Nevertheless, it pioneered two strategic concepts:

  • Metabolic Masking: Temporarily shielding labile functional groups (e.g., amino groups) from catabolism.
  • Structured Release: Designing hydrolysis rates to balance plasma stability with intracellular activation [5] [8].

Cyclo-C’s legacy influenced the cycloSal approach—a 1990s innovation using salicyl alcohol derivatives to deliver nucleoside monophosphates. Like Cyclo-C, cycloSal triesters exploit chemical hydrolysis (pH-dependent) but achieve faster, tunable nucleotide release via aromatic substituents. For example, 3-methyl-cycloSal-d4TMP delivered high intracellular d4TMP concentrations in thymidine kinase-deficient cells, overcoming a key resistance mechanism in antiviral therapy [3] [7].

Table 3: Cyclo-C and Its Impact on Subsequent Prodrug Technologies

Prodrug TechnologyMechanismAdvance Over Cyclo-C
CyclocytidineEnzymatic hydrolysis of anhydro bondFirst-in-class anhydro-cytidine prodrug
CycloSalpH-driven aryl phosphate hydrolysisBroader nucleoside applicability; tunable kinetics
HepDirect®CYP3A4-mediated oxidationLiver-targeted delivery
ProTideIntracellular aryloxy phosphoramidaseBypasses initial kinase phosphorylation

Comprehensive List of Compounds Mentioned

  • Cyclocytidine hydrochloride (Cyclo-C, Ancitabine)
  • Cytarabine (ara-C)
  • 5-Fluorouracil
  • Tetrahydrouridine
  • Cytarabine ocfosfate
  • 3-Methyl-cycloSal-d4TMP
  • HepDirect® prodrugs
  • ProTide prodrugs

Properties

Product Name

Cyclocytidine hydrochloride; Cyclo-C

IUPAC Name

(2R,4R,5S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

InChI

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7?,8-;/m1./s1

InChI Key

KZOWNALBTMILAP-XKIMMOKZSA-N

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl

Isomeric SMILES

C1=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.